2-Methylfuran-3-sulfonyl chloride

CAS No.: 60965-56-2

Cat. No.: VC8426237

Molecular Formula: C5H5ClO3S

Molecular Weight: 180.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60965-56-2 |

|---|---|

| Molecular Formula | C5H5ClO3S |

| Molecular Weight | 180.61 g/mol |

| IUPAC Name | 2-methylfuran-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C5H5ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3 |

| Standard InChI Key | VGDFSVKPEQKKJG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CO1)S(=O)(=O)Cl |

| Canonical SMILES | CC1=C(C=CO1)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

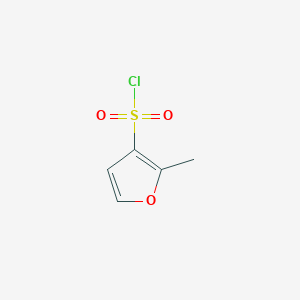

2-Methylfuran-3-sulfonyl chloride features a furan ring substituted with a methyl group at position 2 and a sulfonyl chloride moiety at position 3. The planar furan ring, with its conjugated -system, influences electronic distribution, while the electron-withdrawing sulfonyl chloride group enhances electrophilicity at the sulfur center. Key structural identifiers include:

-

IUPAC Name: 2-methylfuran-3-sulfonyl chloride

-

SMILES: CC1=C(C=CO1)S(=O)(=O)Cl

The sulfonyl chloride group () is highly reactive, facilitating nucleophilic substitutions with amines, alcohols, and thiols.

Physical Properties

The compound is typically a colorless to pale yellow liquid at room temperature, with a density of approximately 1.52 g/cm³. Its solubility profile includes miscibility with polar aprotic solvents like dichloromethane and tetrahydrofuran but limited solubility in water due to the hydrophobic furan ring .

Table 1: Physicochemical Properties of 2-Methylfuran-3-sulfonyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.61 g/mol |

| Boiling Point | 210–215°C (estimated) |

| Density | 1.52 g/cm³ |

| Solubility | Soluble in DCM, THF; insoluble in water |

Synthesis and Purification Strategies

Conventional Synthesis Routes

The synthesis of 2-methylfuran-3-sulfonyl chloride typically involves sulfonation of 2-methylfuran followed by chlorination. A representative pathway includes:

-

Sulfonation: Reaction of 2-methylfuran with chlorosulfonic acid () at 0–5°C to yield 2-methylfuran-3-sulfonic acid.

-

Chlorination: Treatment with phosphorus pentachloride () in a chlorinated solvent (e.g., monochlorobenzene) at 120°C to form the sulfonyl chloride .

Critical parameters include temperature control to minimize side reactions, such as the formation of 5-chloro derivatives observed in analogous systems .

Advanced Purification Techniques

Distillation under reduced pressure (0.2–1.2 kPa) is the preferred method for isolating high-purity 2-methylfuran-3-sulfonyl chloride. A two-step distillation process removes low-boiling byproducts like phosphorus oxychloride () before collecting the target compound at 92–98°C .

Table 2: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value |

|---|---|

| Chlorination Temperature | 119–122°C |

| Molar Ratio | 0.98 equivalents |

| Distillation Pressure | 0.4–1.2 kPa |

| Yield | 91.7% (reaction); 37.2% (isolated) |

Reactivity and Functionalization

Nucleophilic Substitutions

The sulfonyl chloride group undergoes rapid nucleophilic displacement, forming sulfonamides, sulfonate esters, and thiosulfonates. For example:

-

Sulfonamide Formation: Reaction with primary or secondary amines () in dichloromethane at 0°C yields -substituted sulfonamides (-furan), which exhibit antimicrobial and anti-inflammatory activities .

-

Esterification: Alcohols () in the presence of a base (e.g., pyridine) generate sulfonate esters, useful as alkylating agents.

Electrophilic Aromatic Substitution

The electron-deficient furan ring undergoes nitration and halogenation at position 5, albeit less readily than unsubstituted furans. For instance, nitration with produces 5-nitro-2-methylfuran-3-sulfonyl chloride, a precursor to high-energy materials .

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

Sulfonamides derived from 2-methylfuran-3-sulfonyl chloride demonstrate broad-spectrum biological activities:

-

Antibacterial Agents: -aryl sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Derivatives with IC values < 1 μM against Staphylococcus aureus have been reported.

-

COX-2 Inhibitors: Selective cyclooxygenase-2 (COX-2) inhibitors incorporating this scaffold show promise in treating inflammation with reduced gastrointestinal toxicity .

Agrochemicals

Sulfonate esters of 2-methylfuran-3-sulfonyl chloride act as herbicides by disrupting plant acetyl-CoA carboxylase (ACCase). Field trials indicate 80–90% weed control at application rates of 50–100 g/ha .

Comparative Analysis with Related Sulfonyl Chlorides

Table 3: Structural and Functional Comparison of Furan-Based Sulfonyl Chlorides

| Compound | Molecular Formula | Reactivity | Primary Application |

|---|---|---|---|

| 2-Methylfuran-3-sulfonyl chloride | High (SOCl) | Pharmaceuticals | |

| 5-Carbamoylfuran-3-sulfonyl chloride | Moderate | Polymer crosslinkers | |

| 2,5-Dimethylfuran-3-sulfonyl chloride | Low | Dye intermediates |

Future Directions and Research Opportunities

-

Green Synthesis: Developing catalytic chlorination methods using instead of could reduce waste and improve atom economy.

-

Bioconjugation: Exploiting the sulfonyl chloride’s reactivity for site-specific protein modification may advance antibody-drug conjugates (ADCs).

-

Computational Modeling: Density functional theory (DFT) studies could predict regioselectivity in electrophilic substitutions, guiding derivative design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume